ARM-210 vs. JTV-519 (K201): Pharmacological Specificity and Off-Target Risk
ARM-210 acts as a specific allosteric RyR channel stabilizer by enhancing calstabin binding, whereas JTV-519 (K201) is a 1,4-benzothiazepine derivative that also acts as a multi-channel blocker with additional Ca2+-dependent SERCA blocker and partial RyR agonist activities [1]. This difference in selectivity is critical: ARM-210's mechanism does not alter RyR post-translational modifications, preserving the native regulatory environment of the channel [2].
| Evidence Dimension | Mechanism of Action (MoA) and Selectivity Profile |
|---|---|
| Target Compound Data | Allosteric RyR channel stabilizer; enhances calstabin rebinding; does not alter RyR1 post-translational modifications |
| Comparator Or Baseline | JTV-519 (K201): 1,4-benzothiazepine derivative; multi-channel blocker; Ca2+-dependent SERCA blocker; partial agonist of RyR |
| Quantified Difference | Not applicable for qualitative mechanism comparison. |
| Conditions | In vitro and in vivo models as reported in literature. |
Why This Matters
Procurement for research targeting RyR1 leak should prioritize ARM-210 to avoid confounding results from SERCA blockade or RyR agonism, which JTV-519 introduces.
- [1] K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. ScienceDirect. 2025. View Source
- [2] Capogrosso RF, et al. Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice. FASEB J. 2018;32(2):1025-1043. View Source
